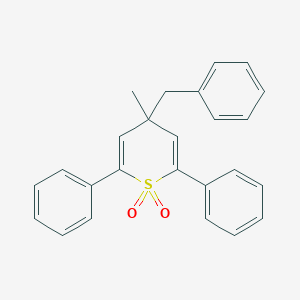
N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine is a fluorinated amino acid derivative The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it of interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine typically involves the acylation of 2-methylalanine with 2,2,3,3,4,4,4-heptafluorobutanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated peptides and proteins, which can have enhanced stability and bioavailability.
Biology: The compound is studied for its potential to modify enzyme activity and protein-protein interactions due to its unique fluorinated structure.
Industry: The compound can be used in the production of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
作用机制
The mechanism by which N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can form strong hydrogen bonds and dipole interactions, which can alter the conformation and activity of proteins and enzymes. The compound may also interact with specific molecular targets, such as enzyme active sites or receptor binding domains, to modulate their function.
相似化合物的比较
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutanol: A related compound with similar fluorinated structure but different functional groups.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Another fluorinated compound used in polymer synthesis.
2,2,3,3,4,4,4-Heptafluorobutanoyl chloride: The acylating agent used in the synthesis of N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine.
Uniqueness
This compound is unique due to its combination of a fluorinated acyl group and an amino acid backbone. This structure imparts both the reactivity of the fluorinated group and the biological relevance of the amino acid, making it a versatile compound for various applications.
属性
CAS 编号 |
880353-20-8 |
|---|---|
分子式 |
C8H8F7NO3 |
分子量 |
299.14 g/mol |
IUPAC 名称 |
2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H8F7NO3/c1-5(2,4(18)19)16-3(17)6(9,10)7(11,12)8(13,14)15/h1-2H3,(H,16,17)(H,18,19) |
InChI 键 |
GLLTUKTVAHGIDJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)O)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)

![4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile](/img/structure/B14181411.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)
![6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione](/img/structure/B14181430.png)




![(2-Sulfanylideneimidazolidine-1,3-diyl)bis[(pyridin-4-yl)methanone]](/img/structure/B14181464.png)
![2-([1,1'-Biphenyl]-4-yl)-6-(hexylamino)-4H-1-benzopyran-4-one](/img/structure/B14181468.png)


